
N4-(Diisobutylaminomethylidene)-5-iodo-2'-O-methyl-cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine is a synthetic nucleoside analog that has garnered attention for its potential applications in biomedicine, particularly in antiviral therapies. This compound is characterized by its unique structure, which includes an iodinated cytidine base and a diisobutylaminomethylidene group, enhancing its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine typically involves multiple steps, starting with the iodination of cytidine. The process includes:
Iodination: Cytidine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Methylation: The 2’-hydroxyl group of the iodinated cytidine is methylated using methyl iodide in the presence of a base.
Diisobutylaminomethylidene Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification is typically achieved through chromatographic techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diisobutylaminomethylidene group.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the diisobutylaminomethylidene group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
Substitution: Products include azido or thiol-substituted derivatives.
Oxidation: Oxidized products with modified diisobutylaminomethylidene groups.
Hydrolysis: Cleaved products with free cytidine and diisobutylamine.
Scientific Research Applications
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine has several applications in scientific research:
Antiviral Research: It has shown efficacy in inhibiting viral RNA synthesis and replication, making it a potential candidate for treating RNA viral infections such as influenza and hepatitis C.
Biological Studies: Used as a probe to study nucleoside analog interactions with enzymes and nucleic acids.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industrial Applications: Employed in the synthesis of other complex nucleoside analogs and as a reference standard in analytical chemistry.
Mechanism of Action
The antiviral mechanism of N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine involves the inhibition of viral RNA synthesis. The compound is incorporated into the viral RNA, leading to premature termination of RNA synthesis. This action is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized by viral polymerases. The diisobutylaminomethylidene group enhances its stability and binding affinity to the target enzymes.
Comparison with Similar Compounds
Similar Compounds
N4-(Diisobutylaminomethylidene)-2’-O-methyl-cytidine: Lacks the iodine atom, resulting in different biological activity.
5-Iodo-2’-O-methyl-cytidine: Lacks the diisobutylaminomethylidene group, affecting its stability and efficacy.
N4-(Diisobutylaminomethylidene)-cytidine: Lacks the 2’-O-methyl group, influencing its pharmacokinetic properties.
Uniqueness
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine is unique due to the combination of the iodinated cytidine base and the diisobutylaminomethylidene group. This combination enhances its stability, binding affinity, and biological activity, making it a promising candidate for antiviral therapies.
Properties
Molecular Formula |
C19H31IN4O5 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N'-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide |
InChI |
InChI=1S/C19H31IN4O5/c1-11(2)6-23(7-12(3)4)10-21-17-13(20)8-24(19(27)22-17)18-16(28-5)15(26)14(9-25)29-18/h8,10-12,14-16,18,25-26H,6-7,9H2,1-5H3/t14-,15-,16-,18-/m1/s1 |
InChI Key |
AFFZCOOHNICZIV-YFHUEUNASA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)C=NC1=NC(=O)N(C=C1I)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |
Canonical SMILES |
CC(C)CN(CC(C)C)C=NC1=NC(=O)N(C=C1I)C2C(C(C(O2)CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


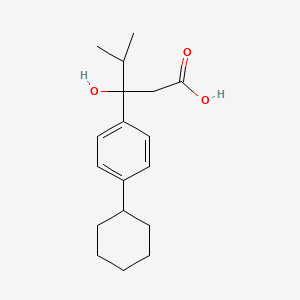
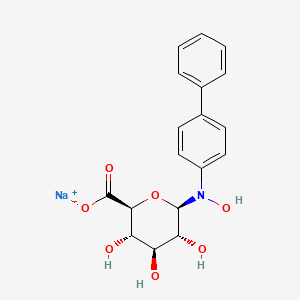
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
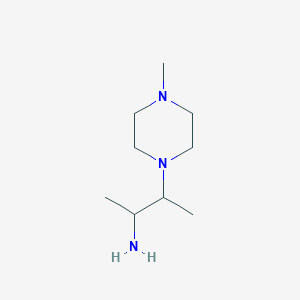
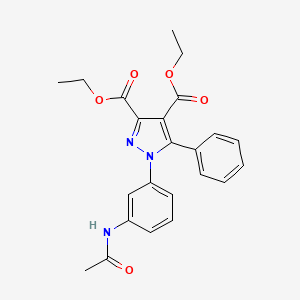
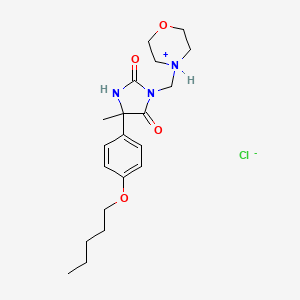
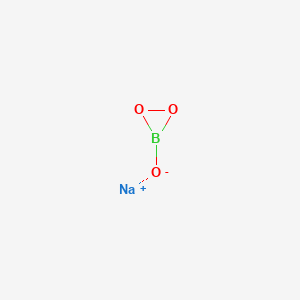
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
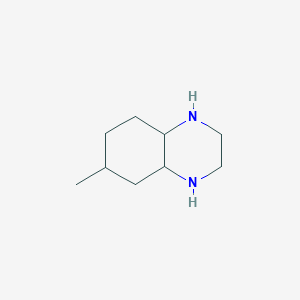
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
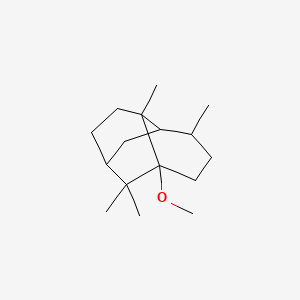
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
